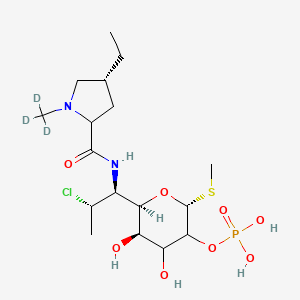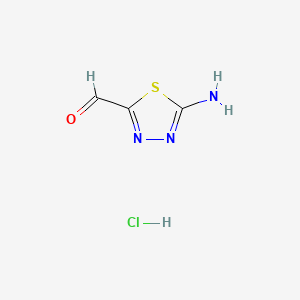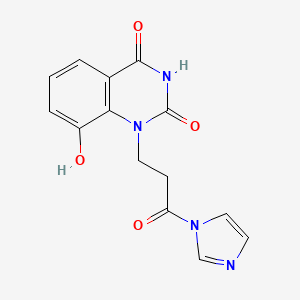![molecular formula C18H29NO3 B13853688 EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is available as a high-quality reference standard for pharmaceutical testing .
Análisis De Reacciones Químicas
Types of Reactions
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and allyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is primarily used as a reference standard in pharmaceutical research . Its applications include:
Analytical Development: Used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Method Validation: Employed in the validation of analytical methods to ensure accuracy and precision.
Stability Testing: Used in stability testing to assess the shelf-life and degradation products of pharmaceutical compounds.
Mecanismo De Acción
The specific mechanism of action of EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is not well-documented. as an impurity of Bisoprolol Fumarate, it may interact with similar molecular targets, such as beta-adrenergic receptors. The pathways involved likely include modulation of adrenergic signaling, which affects cardiovascular function.
Comparación Con Compuestos Similares
Similar Compounds
Bisoprolol Fumarate: The parent compound, used as a beta-blocker in cardiovascular treatments.
Other Beta-Blocker Impurities: Compounds with similar structures and functions, used as reference standards in pharmaceutical research.
Uniqueness
EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine is unique due to its specific structure and role as an impurity of Bisoprolol Fumarate. Its distinct chemical properties and interactions make it valuable for analytical and stability testing in pharmaceutical research.
Propiedades
Fórmula molecular |
C18H29NO3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine |
InChI |
InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3 |
Clave InChI |
JZRKUNUKKCUCNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
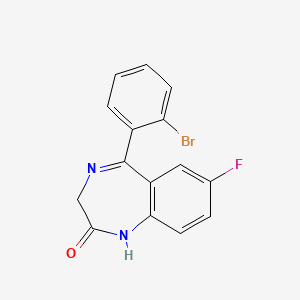
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
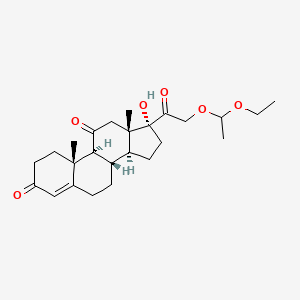
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
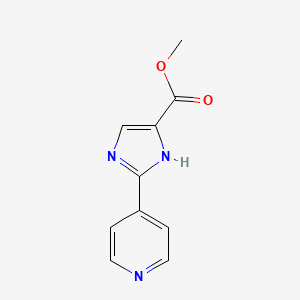
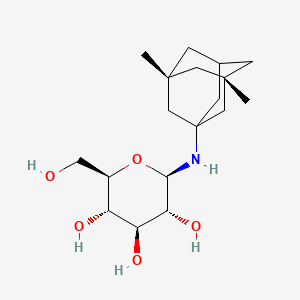
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
